![molecular formula C23H26N4O5S2 B2759657 (Z)-ethyl 4-((4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 398997-95-0](/img/structure/B2759657.png)
(Z)-ethyl 4-((4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C23H26N4O5S2. It contains a benzothiazole ring, which is a heterocyclic compound, and a piperazine ring, which is a common feature in many pharmaceuticals. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. It is a solid at room temperature . Other properties such as its melting point, boiling point, solubility, and stability would need to be determined experimentally .Scientific Research Applications
Synthesis and Characterization
This compound can be synthesized using appropriate synthetic routes. It has been characterized using various techniques, including UV-Visible spectroscopy, FT-IR, 1H NMR, 13C NMR, and mass spectrometry .
Biological Activities
(Z)-Ethyl 4-((4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate: exhibits diverse biological activities:
- Antimicrobial : Some thiazole derivatives, including those with benzothiazole moieties, possess antimicrobial properties .
- Antifungal : The compound may exhibit antifungal activity .
- Anticancer : Thiazoles have been investigated for their potential as anticancer agents .
- Antioxidant : Certain thiazole-based compounds demonstrate antioxidant properties .
- Anti-Inflammatory : Thiazoles have been explored as anti-inflammatory agents .
- Anti-Alzheimer : Although not specifically studied for this compound, thiazoles have shown promise in Alzheimer’s disease research .
- Antihypertensive : Thiazole derivatives may have antihypertensive effects .
Potential Drug Design Applications
The compound’s structural features make it an interesting candidate for drug design:
- Drug Scaffold : Thiazole-based compounds serve as scaffolds for designing novel drugs .
- Modification : Researchers can modify the thiazole portion to create new molecules with desired properties .
Photophysical Properties
The UV-Visible spectrum provides insights into the compound’s electronic transitions and absorption behavior .
Crystal Structure Insights
Single crystal X-ray diffraction studies reveal the precise arrangement of atoms in the solid state .
Other Applications
While not directly studied for this compound, thiazoles have found applications in fields such as agrochemicals, industrial processes, and photographic sensitizers .
properties
IUPAC Name |
ethyl 4-[4-[(3,6-dimethyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S2/c1-4-32-23(29)26-11-13-27(14-12-26)34(30,31)18-8-6-17(7-9-18)21(28)24-22-25(3)19-10-5-16(2)15-20(19)33-22/h5-10,15H,4,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFOJEWPYMRSBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 4-((4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate |
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